5-Amino-1,1-dimethylhexyl acetate

Description

Contextualization of Alpha-Amino Esters in Synthetic Chemistry

Alpha-amino esters are a class of organic compounds characterized by an ester functional group and an amino group attached to the alpha-carbon, the carbon atom adjacent to the ester's carbonyl group. These molecules are of paramount importance in synthetic chemistry, primarily serving as versatile precursors for the synthesis of both natural and unnatural α-amino acids and their derivatives. acs.org Many of these derivatives exhibit a wide range of biological activities, making them key components in the development of pharmaceuticals. nih.gov

The synthesis of α-amino esters can be achieved through various established methods, including the multicomponent Petasis reaction and the classical Strecker synthesis. nih.govorganic-chemistry.org Modern advancements have also introduced organocatalyzed reductions of α-iminoesters and metal-catalyzed hydrogenations, which offer high efficiency and enantioselectivity. nih.gov The reactivity of the α-imino ester precursors, enhanced by the adjacent ester group, allows them to participate in a variety of chemical transformations, such as additions of organometallic reagents, cycloadditions, and hydrogenations. acs.org

Structural Characteristics and Chemical Significance of 5-Amino-1,1-dimethylhexyl Acetate (B1210297)

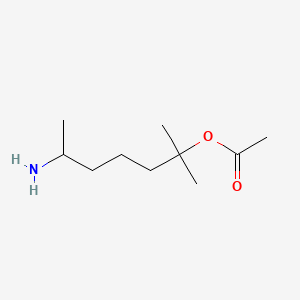

5-Amino-1,1-dimethylhexyl acetate is a specific alpha-amino ester with a distinct molecular architecture. Its structure features a hexyl chain with an amino group at the 5-position and an acetate group attached to a tertiary carbon at the 1-position, which also bears two methyl groups. The systematic name for this compound is 6-amino-2-methylheptan-2-yl acetate. fda.govncats.io The compound exists as a racemic mixture, meaning it is composed of equal amounts of two enantiomers. fda.govncats.io

The presence of both a primary amine and a tertiary ester within the same molecule imparts a dual chemical nature. The amine group provides a basic and nucleophilic center, while the ester group is susceptible to hydrolysis and can act as a leaving group in certain reactions. The steric hindrance around the tertiary ester, due to the two adjacent methyl groups, likely influences its reactivity compared to less substituted esters.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₂ | fda.govncats.io |

| Molecular Weight | 187.28 g/mol | fda.gov |

| CAS Number | 45077-13-2 | chemicalbook.com |

| Stereochemistry | Racemic | fda.govncats.io |

Overview of Research Trajectories for Complex Amine and Ester Compounds

Current research involving complex molecules containing both amine and ester functionalities is multifaceted, often focusing on the development of novel synthetic methodologies and the total synthesis of complex natural products. A significant area of investigation is the creation of more efficient and selective catalytic systems for the formation of carbon-nitrogen and carbon-oxygen bonds. For instance, recent discoveries include new chemical reactions that facilitate the rapid synthesis of tertiary amines, which are prevalent in many medicinal compounds. sciencedaily.com

The synthesis of complex natural products that contain ester linkages remains a formidable challenge in organic chemistry. rsc.org Researchers are continuously exploring new coupling reagents and strategies to form these bonds, especially in the context of macrocyclic structures like depsipeptides and polyketides. rsc.org The interplay between amine and ester groups within a single molecule can lead to complex reactivity, and understanding these interactions is crucial for designing synthetic routes to new bioactive compounds. The development of modular approaches, where different amine and ester components can be easily varied, is a key strategy for accessing diverse chemical structures for biological screening. nih.govacs.org

Properties

CAS No. |

45077-13-2 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

(6-amino-2-methylheptan-2-yl) acetate |

InChI |

InChI=1S/C10H21NO2/c1-8(11)6-5-7-10(3,4)13-9(2)12/h8H,5-7,11H2,1-4H3 |

InChI Key |

DYNMECVGAALBLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)OC(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,1 Dimethylhexyl Acetate and Analogues

Direct Amination Approaches for Alkyl Acetates

Directly introducing an amino group into an alkyl acetate (B1210297) backbone is a conceptually efficient approach, though it is often complicated by the reactivity of the ester group. Methodologies must be employed that favor C-N bond formation over competing reactions such as amidation or hydrolysis of the ester.

Amidation and Transamidation Reactions in Direct Synthesis

While amidation is typically a reaction between a carboxylic acid derivative and an amine to form an amide, in the context of direct synthesis of amino esters, this terminology can be extended to describe the undesired reaction of an amine with the ester functionality. If a direct amination of a halo-acetate were attempted, for instance, the primary or secondary amine could potentially react at the ester carbonyl, leading to amide formation instead of the desired substitution at the halogenated carbon.

Transamidation, the exchange of an amide group, is not directly applicable to the synthesis of amino esters from alkyl acetates but highlights a related challenge: the reactivity of amines with carbonyl compounds. The direct synthesis of 5-Amino-1,1-dimethylhexyl acetate via amination of a precursor like 5-halo-1,1-dimethylhexyl acetate would require conditions that minimize the nucleophilic attack of the amine on the ester carbonyl.

A more plausible, albeit indirect, "direct amination" approach involves the reductive amination of a keto-acetate precursor. For example, the synthesis could proceed from 5-oxo-1,1-dimethylhexyl acetate. This method is a cornerstone in the synthesis of amines from carbonyl compounds. libretexts.org The process involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com

A typical reductive amination protocol that could be adapted for this synthesis is presented in the table below:

| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

| 5-oxo-1,1-dimethylhexyl acetate | Ammonia | Sodium cyanoborohydride (NaBH3CN) | Methanol | pH 6-7 |

| 5-oxo-1,1-dimethylhexyl acetate | Ammonium Acetate | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane | Room Temperature |

Catalytic Systems for Regioselective Amino Group Introduction

Modern organic synthesis has seen the development of powerful catalytic systems for the regioselective introduction of amino groups. For the synthesis of this compound, a key challenge is the introduction of the amino group at the C5 position without affecting the tertiary acetate at C1.

One of the most effective methods for the amination of alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org This process, typically catalyzed by transition metals like iridium or ruthenium, involves the temporary oxidation of an alcohol to a carbonyl compound, which then undergoes reductive amination with an amine source, with the hydrogen for the reduction being supplied by the initial oxidation step. acs.org To apply this to the synthesis of this compound, one would start with 1,1-dimethylhexane-1,5-diol. A selective amination of the secondary hydroxyl group would be required, followed by acetylation of the tertiary hydroxyl group.

Another approach is the catalytic amination of C-H bonds. While challenging, recent advances have enabled the directed amination of specific C-H bonds. nih.gov For a precursor like 1,1-dimethylhexyl acetate, directing groups would be necessary to achieve regioselective amination at the C5 position.

The table below summarizes some catalytic systems that could be conceptually applied to the synthesis of the target molecule's precursors:

| Reaction Type | Catalyst | Precursor | Amine Source | Key Features |

| Reductive Amination of Ketones | Nickel, Platinum, or Palladium on Carbon | 5-oxo-1,1-dimethylhexanol | Ammonia/H2 | High pressure and temperature may be required. |

| Borrowing Hydrogen Amination | [Ir(cod)Cl]2 / Chiral Ligand | 1,1-dimethylhexane-1,5-diol | Aniline Derivatives | Can achieve high enantioselectivity for chiral amines. acs.org |

| Catalytic Amination of Alcohols | Copper-based catalysts | 1,1-dimethylhexane-1,5-diol | Ammonia | Often requires high temperatures and can lead to mixtures of primary, secondary, and tertiary amines. researchgate.netrsc.org |

Acylation Strategies Utilizing Suitable Amines

A more common and often more straightforward approach to the synthesis of amino-esters is the acylation of a pre-existing amino alcohol. In the case of this compound, this would involve the synthesis of 5-amino-1,1-dimethylhexanol, followed by the selective acetylation of the tertiary hydroxyl group.

Esterification via Acetic Anhydride (B1165640) or Acetyl Chloride

The esterification of an alcohol is a fundamental organic transformation. For the acylation of 5-amino-1,1-dimethylhexanol, common acylating agents include acetic anhydride and acetyl chloride. The choice between these two reagents often depends on the desired reactivity and the reaction conditions. Acetyl chloride is generally more reactive than acetic anhydride and may not require a catalyst, but it produces hydrochloric acid as a byproduct, which can protonate the amino group and complicate the reaction. Acetic anhydride is less reactive and often requires a catalyst, such as 4-(dimethylamino)pyridine (DMAP) or a strong acid, but produces the less corrosive acetic acid as a byproduct. google.com

Given the presence of a primary amine in the starting material, it is crucial to perform the acylation under conditions that favor O-acylation over N-acylation. This can often be achieved by protonating the amino group with an acid, thereby rendering it non-nucleophilic, while the alcohol group remains available for acylation. nih.gov

Evaluation of Acylating Agent Efficiency and Selectivity

The efficiency and selectivity of the acylation reaction are paramount. The use of a protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group, can ensure that only the hydroxyl group is acylated. The Boc group can be introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc2O) and then removed under acidic conditions after the esterification is complete.

The table below compares the two primary acylating agents for the synthesis of this compound from the corresponding amino alcohol.

| Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Acetic Anhydride | DMAP, Pyridine, or Acid Catalyst | Less corrosive byproduct (acetic acid), easier to handle. | Often requires a catalyst and/or heating. |

| Acetyl Chloride | Often no catalyst needed, or a non-nucleophilic base like triethylamine. | More reactive, can proceed at lower temperatures. | Produces corrosive HCl, which can lead to side reactions or require a stoichiometric amount of base. |

A study on the chemoselective O-acylation of hydroxyamino acids demonstrated that using acetic anhydride in the presence of a strong acid like perchloric acid can effectively achieve O-acetylation while the amino group is protected by protonation. nih.gov This principle can be directly applied to the synthesis of this compound.

Multicomponent Reactions in the Construction of Amino-Ester Architectures

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single pot. nih.govresearchgate.netorgsyn.org Several named MCRs can lead to the formation of amino-ester frameworks, although their direct application to a specific structure like this compound would require careful selection of the starting materials.

For instance, the Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound to form an α-acyloxy carboxamide. While this does not directly yield an amino-ester, modifications of this and other MCRs, like the Ugi reaction, can be envisioned to construct such structures. The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, is particularly versatile for generating peptide-like structures. orgsyn.org

A hypothetical multicomponent approach to a molecule with a similar structural motif to this compound could involve the reaction of a keto-acid, an amine, and an isocyanide, followed by further transformations. The complexity and steric hindrance of the target molecule would make this a challenging but potentially very efficient synthetic route.

The following table outlines some prominent multicomponent reactions and their potential, though not direct, applicability to the synthesis of amino-ester structures.

| Multicomponent Reaction | Components | Product Type | Potential for Amino-Ester Synthesis |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Indirect; requires modification of starting materials or post-reaction transformations. |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Can generate complex amino acid derivatives; could be adapted to form β- or γ-amino esters with appropriate starting materials. nih.gov |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide | α-Amino Nitrile | A classic method for α-amino acid synthesis; the nitrile can be hydrolyzed to a carboxylic acid and then esterified. nih.gov |

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

The creation of specific stereoisomers of this compound and its analogues is crucial for understanding their structure-activity relationships. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can be achieved through various methods of chiral induction.

One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of a new stereocenter. For instance, Oppolzer's camphor-based auxiliaries have been successfully used to access enantiopure cyclic amino acids. nih.gov This approach could be adapted to the synthesis of chiral aminoalkanes by attaching the auxiliary to a precursor molecule, directing a key bond-forming reaction, and then removing the auxiliary.

Catalytic asymmetric synthesis represents a more atom-economical approach. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, several catalytic methods are noteworthy:

Asymmetric Hydroamination: This method involves the direct addition of an N-H bond across a double bond. Photoenzymatic catalysis, using flavin-dependent ene-reductases, has been shown to generate and control highly reactive radical intermediates for the asymmetric intermolecular hydroamination of alkenes, furnishing enantioenriched tertiary amines. cabbi.bioillinois.edu This approach could be envisioned for the synthesis of chiral precursors to this compound.

Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or imines using transition metal catalysts with chiral ligands is a well-established method for producing chiral amines. chemrxiv.org

Asymmetric C-H Functionalization: Directing group-assisted, transition metal-catalyzed asymmetric C-H bond functionalization at a remote position can introduce chirality. While challenging, this strategy has been demonstrated for the meta-C-H borylation of arenes containing a remote stereocenter, achieving high enantioselectivity. acs.org

Substrate-controlled synthesis is another viable approach, where the chirality of the starting material dictates the stereochemistry of the product. For instance, the synthesis of novel functionalized fused-ring β-amino lactones and lactams from readily available strained bicyclic β-amino acids proceeds via a stereocontrolled route where the configuration of the starting material predetermines the product's stereochemistry. rsc.orgnih.gov

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral analogues of this compound, based on established methodologies for similar compounds.

| Stereoselective Strategy |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rsc.orgrsc.orgacs.org

Atom Economy and Waste Reduction: Traditional methods for amine synthesis, such as the Gabriel synthesis, often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. rsc.org Modern catalytic methods, including hydrogen borrowing, reductive amination, and hydroamination, offer more atom-economical alternatives. rsc.org For instance, direct amidation of carboxylic acids using a catalytic amount of boric acid avoids the need to pre-activate the acid as a chloride or anhydride, thus reducing waste. sciepub.com

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent for many organic reactions, including C-N bond formation. bohrium.combenthamdirect.com The use of water as a solvent can simplify work-up procedures and reduce the environmental impact of the process. bohrium.com

The development of recyclable catalysts is another important goal. Molybdenum-catalyzed regioselective allylic amination has been shown to be effective in green solvents like alcohols, with the potential for catalyst recycling. acs.org Furthermore, biocatalysis, using enzymes, operates under mild conditions in aqueous media and offers high selectivity, making it an inherently green approach. acs.org

The following table outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1,1 Dimethylhexyl Acetate

Reactions of the Primary Amino Group

The primary amino group in 5-amino-1,1-dimethylhexyl acetate (B1210297) serves as a nucleophilic center, capable of participating in a variety of bond-forming reactions.

Nucleophilic Acyl Substitution Reactions

The primary amine can readily react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acylated products (amides). These reactions typically proceed via a nucleophilic addition-elimination mechanism. epa.govgoogle.com The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. epa.govegyankosh.ac.in

The reaction is often vigorous, producing a secondary amide and the hydrochloride salt of any excess amine used. epa.govorganic-chemistry.org To drive the reaction to completion and neutralize the generated HCl, a non-nucleophilic base is often employed. youtube.commasterorganicchemistry.com While primary amines are generally reactive, the steric hindrance in the vicinity of the reaction center can influence the reaction rate. organic-chemistry.org However, even sterically hindered amines can be acylated, sometimes requiring catalysts or higher temperatures to facilitate the transformation. scribd.com

Table 1: Illustrative Nucleophilic Acyl Substitution Reactions of Primary Amines

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Substituted Amide | Aprotic solvent, often with a tertiary amine base (e.g., triethylamine, pyridine) at room temperature. youtube.com |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-Substituted Amide | Similar to acyl chlorides, may require heating. masterorganicchemistry.com |

Amine Alkylation and Arylation Processes

The nitrogen atom of the primary amino group can be alkylated by reaction with alkyl halides. However, the direct alkylation of primary amines often leads to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing a competitive deprotonation/protonation strategy. acs.org The steric hindrance around the nitrogen in 5-amino-1,1-dimethylhexyl acetate would likely favor mono-alkylation to some extent. Alternative methods for the synthesis of sterically hindered amines include the use of organometallic reagents or specific catalytic systems. youtube.comwikipedia.org

N-Arylation of the primary amine can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgchemrxiv.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and the amine. libretexts.orgchemrxiv.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of this reaction, as they facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. wikipedia.orglibretexts.org This methodology has been successfully applied to a wide range of primary and secondary amines. nih.govniscpr.res.in

Table 2: Representative Amine Functionalization Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Mono-alkylation | Alkyl Halide (R-X) | Controlled conditions (e.g., competitive deprotonation) acs.org | Secondary Amine |

| N-Arylation | Aryl Halide (Ar-X) | Palladium catalyst, phosphine ligand, base libretexts.orgchemrxiv.org | N-Aryl Amine |

Formation of Nitrogen-Containing Heterocycles

Due to the presence of both an amino group and an ester functionality within the same molecule, this compound is a prime candidate for intramolecular cyclization to form nitrogen-containing heterocycles. Specifically, as a γ-amino ester, it can undergo intramolecular aminolysis to form a six-membered lactam, a substituted piperidin-2-one. libretexts.orgbyjus.comresearchgate.net This type of cyclization is often spontaneous or can be promoted by heat or catalysis. byjus.comresearchgate.net The formation of five- and six-membered rings through such intramolecular reactions is generally favored due to their thermodynamic stability. byjus.com The synthesis of various piperidine (B6355638) derivatives from amino acid precursors is a well-established strategy in organic synthesis. byjus.comwhiterose.ac.ukacs.orgajchem-a.comucoz.com

The general mechanism for lactam formation from an amino ester involves the nucleophilic attack of the amino group on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then eliminates the alcohol portion of the ester to form the cyclic amide (lactam). byjus.com

Reactions of the Acetate Ester Moiety

The tertiary acetate ester group in this compound is subject to reactions typical of esters, although its reactivity is significantly influenced by steric hindrance.

Hydrolysis and Transesterification Pathways

Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under either acidic or basic conditions. nih.govjk-sci.comarkat-usa.org However, sterically hindered esters, such as the 1,1-dimethylhexyl acetate moiety, are notably resistant to hydrolysis. jk-sci.comyoutube.com

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. organic-chemistry.orgsrce.hr The rate of hydrolysis of tertiary alkyl acetates has been observed to decrease with increasing steric bulk. studysmarter.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide. acs.org While generally more efficient than acid-catalyzed hydrolysis for many esters, the saponification of sterically hindered esters can be very slow and may require harsh conditions like high temperatures and long reaction times. youtube.commasterorganicchemistry.com Milder, non-aqueous methods have been developed to facilitate the hydrolysis of crowded esters at room temperature. youtube.com

Transesterification , the conversion of one ester to another by reaction with an alcohol, can also be performed under acidic or basic catalysis. researchgate.net Similar to hydrolysis, the steric hindrance of the tertiary alcohol portion of this compound would make transesterification challenging. organic-chemistry.org However, various catalysts, including Lewis acids and N-heterocyclic carbenes, have been shown to promote the transesterification of a range of alcohols, including tertiary ones under specific conditions. organic-chemistry.orgrsc.org

Table 3: General Conditions for Ester Cleavage

| Reaction | Conditions | Reactivity of Hindered Esters |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat organic-chemistry.orgsrce.hr | Slow, requires forcing conditions studysmarter.co.uk |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat acs.org | Very slow, specialized non-aqueous methods can improve rates youtube.commasterorganicchemistry.com |

Derivatization of the Carboxyl Functionality

The acetate group can be derivatized, most commonly to form amides. The direct amidation of esters with amines is an atom-economical method for forming amide bonds. researchgate.netnih.govorganic-chemistry.org This transformation can be promoted by strong bases or catalyzed by various metal complexes. researchgate.netnih.gov However, the reaction is sensitive to steric hindrance on both the ester and the amine. researchgate.net The direct amidation of a sterically hindered ester like this compound would likely require forcing conditions or highly effective catalytic systems. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acyl Chloride |

| Acid Anhydride |

| N-Substituted Amide |

| Triethylamine |

| Pyridine |

| Alkyl Halide |

| Secondary Amine |

| Tertiary Amine |

| Aryl Halide |

| N-Aryl Amine |

| Phosphine |

| Aldehyde |

| Ketone |

| Sodium borohydride |

| Lactam |

| Piperidin-2-one |

| Carboxylic Acid |

| Alcohol |

| Sodium hydroxide |

| N-heterocyclic carbene |

Transformations Involving the Dimethylhexyl Carbon Skeleton

The aliphatic backbone of this compound presents a canvas for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Modern synthetic methodologies, particularly in the realms of olefin metathesis and C-H functionalization, offer powerful tools to modify such structures.

Olefin Metathesis Reactions on Unsaturated Analogues

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org For an unsaturated analogue of this compound, such as one containing a terminal double bond, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned.

Modern ruthenium-based catalysts, like the Grubbs catalysts, are known for their remarkable functional group tolerance, accommodating esters, amides, and alcohols. nih.gov However, the presence of a primary amine can be problematic. Amines can coordinate to the metal center, leading to catalyst deactivation or degradation. researchgate.netnih.gov This incompatibility can often be circumvented by protecting the amine as a carbamate (B1207046) or amide, thereby reducing its nucleophilicity and coordinating ability.

In a hypothetical ring-closing metathesis of a diene derived from an unsaturated analogue, the formation of a substituted cyclohexene (B86901) ring would be plausible, with the reaction's efficiency dependent on catalyst selection and the steric environment. The gem-dimethyl group near the acetate moiety could influence the conformational preferences of the substrate, potentially affecting the rate and stereochemical outcome of the cyclization.

For cross-metathesis reactions, an unsaturated analogue could be coupled with various olefin partners to introduce new functional groups. The reactivity in CM is often categorized based on the substitution pattern of the alkene. libretexts.org A terminal, monosubstituted alkene analogue of our target compound would likely be a Type I olefin, readily undergoing self-metathesis and cross-metathesis with other Type I or Type II olefins. However, the formation of tetrasubstituted double bonds via metathesis remains a significant challenge, which would be relevant if the unsaturated analogue were more substituted. rsc.org

Table 1: Hypothetical Olefin Metathesis Reactions on an Unsaturated Analogue

| Reaction Type | Hypothetical Substrate | Potential Product | Key Considerations |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | (Z)-N-(7-acetoxy-7-methyloct-2-en-1-yl)acetamide | 1-acetyl-6-(2-acetoxy-2-methylpropyl)-1,2,3,6-tetrahydropyridine | Amine protection required; catalyst choice is crucial for efficiency. |

Functionalization of Alkyl C-H Bonds

The direct conversion of unactivated C-H bonds into new C-C or C-X bonds is a frontier in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. rsc.org The dimethylhexyl skeleton of this compound features multiple C(sp³)–H bonds of varying reactivity (primary, secondary, tertiary), making it an interesting substrate for such transformations.

Directing Group Strategies: Site-selectivity in C-H functionalization is often achieved using directing groups, which position a transition metal catalyst in proximity to a specific C-H bond. acs.org In this compound, both the amino and acetate groups could potentially serve as directing groups.

Amine-Directed Functionalization: The primary amine, or more commonly a derivative like an amide or a transiently formed imine, can direct ortho-C-H activation on an aromatic ring or functionalization at the β- or γ-positions of an aliphatic chain. nih.govrsc.orgresearchgate.net For our target molecule, a directing group installed on the nitrogen could facilitate rhodium- or palladium-catalyzed functionalization at the C4 or C6 positions. For instance, rhodium-catalyzed C-H amination is a powerful method for installing nitrogen-containing functionalities into aliphatic C-H centers. nih.govresearchgate.net

Ester-Directed Functionalization: While esters are generally weaker directing groups than amides or ketones, they can facilitate C-H activation. rsc.org The acetate group could potentially direct functionalization at the gem-dimethyl groups or other nearby C-H bonds, although this is often less efficient than with other directing functionalities.

Functionalization of the Gem-Dimethyl Group: The gem-dimethyl group is a common motif in natural products and pharmaceuticals. Its C-H bonds are typically unreactive, but methods have been developed for their functionalization. Palladium-catalyzed reactions have been shown to enable the intramolecular coupling of two C-H bonds on gem-dialkyl groups to form cyclopropanes. organic-chemistry.orgnih.gov This suggests that under appropriate conditions, the 1,1-dimethylhexyl moiety could potentially be converted into a bicyclo[4.1.0]heptane derivative.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound would be dominated by the interplay between its two functional groups. A key potential reaction is intramolecular aminolysis, where the primary amine attacks the ester carbonyl to form a seven-membered lactam.

The aminolysis of esters has been studied extensively. acs.orgacs.orgacs.org The reaction can proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. butlerov.comresearchgate.net The rate of this reaction is influenced by several factors:

Nucleophilicity of the Amine: The primary amine in the molecule is a potent nucleophile.

Leaving Group Ability: The 1,1-dimethylhexyloxy group would be the leaving group. Its stability as an alkoxide anion (or corresponding alcohol after protonation) is a key factor.

Solvent and Catalysis: The reaction can be catalyzed by acids or bases. Computational studies have shown that catalysis by a second molecule of amine can significantly lower the activation energy. researchgate.net Acetic acid has also been shown to be an effective catalyst for the aminolysis of unactivated esters. rhhz.net

Intramolecularly, the formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings, but can still occur. The kinetics of this potential cyclization would be governed by the activation energy of forming the strained transition state. Thermodynamic studies would reveal the position of the equilibrium between the open-chain amino ester and the cyclic lactam.

Table 2: Estimated Kinetic Parameters for Intramolecular Aminolysis

| Parameter | Estimated Value/Consideration | Rationale |

|---|---|---|

| Activation Energy (Ea) | Moderately High | Formation of a seven-membered ring involves overcoming significant entropic and potential strain barriers. |

| Rate Constant (k) | Slow to Moderate | Dependent on temperature and catalyst. Uncatalyzed reaction at room temperature is likely to be slow. |

| Thermodynamic Control | Favors Starting Material | The stability of the ester and primary amine may be greater than that of the seven-membered lactam, especially at lower temperatures. |

Chemo- and Regioselectivity in Complex Reaction Systems

In a reaction involving multiple functional groups and potential reaction sites, chemo- and regioselectivity are paramount. nih.govslideshare.net For this compound, the primary challenge and opportunity lie in selectively transforming one functional group or C-H bond in the presence of others.

Chemoselectivity: When reacting with an electrophile, the primary amine is significantly more nucleophilic than the acetate's carbonyl oxygen. Therefore, reactions like acylation or alkylation would be expected to occur chemoselectively at the nitrogen atom. Conversely, under conditions promoting nucleophilic acyl substitution, the ester group would be the reactive site.

For instance, in a multicomponent reaction, the amine could first react with an aldehyde to form an imine, which then participates in subsequent transformations, leaving the ester untouched. researchgate.net

Regioselectivity in C-H Functionalization: As discussed, directing groups are key to controlling regioselectivity. rsc.orgthieme-connect.com The choice of catalyst and directing group strategy would be critical.

A picolinamide (B142947) or other strongly coordinating group installed on the amine would likely direct C-H activation to the C4 or C6 positions of the hexyl chain.

Transient directing groups, formed by the in-situ reaction of the amine with a catalytic aldehyde or ketone, could also be employed to achieve regiocontrol without the need for separate protection/deprotection steps. rsc.orgrsc.org

The inherent reactivity of the C-H bonds (tertiary > secondary > primary) could dominate in non-directed, radical-based functionalization reactions, potentially leading to substitution at the C5 position.

By carefully selecting the reaction conditions—catalyst, ligands, solvent, and temperature—it is theoretically possible to steer the reactivity of this compound towards a desired outcome, functionalizing a specific position on the carbon skeleton while leaving the rest of the molecule intact.

Computational Chemistry and Molecular Modeling of 5 Amino 1,1 Dimethylhexyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. nrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy for calculating the electronic structure of molecules. acs.orgnih.gov For 5-Amino-1,1-dimethylhexyl acetate (B1210297), DFT would be employed to determine its most stable three-dimensional shape, a process called geometry optimization. acs.org This involves finding the arrangement of atoms that corresponds to the lowest energy state.

The process begins by constructing an initial 3D model of the molecule. DFT calculations are then performed, systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. A functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or def2-TZVP, would be chosen to approximate the exchange-correlation energy, which is the most complex part of the electron-electron interaction. researchgate.netnrel.govnih.govresearchgate.net

The result is an optimized geometry representing the molecule's most stable conformation in the gas phase. From this optimized structure, various thermodynamic properties can be calculated, such as the enthalpy and Gibbs free energy. nrel.govnih.gov By exploring the potential energy surface, DFT can also identify transition states and map out energy landscapes for conformational changes or reactions, providing insight into the energy barriers between different shapes the molecule can adopt. nih.gov

Illustrative Optimized Geometric Parameters The following table presents hypothetical, yet realistic, optimized geometric parameters for 5-Amino-1,1-dimethylhexyl acetate that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-N-H (amine) | ~109.5° |

| Bond Angle | O=C-O (ester) | ~125° |

| Dihedral Angle | H-N-C5-C4 | Varies with conformation |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis performed on the DFT-optimized geometry would reveal the most likely sites for chemical reactions.

HOMO: The analysis would likely show the HOMO is primarily localized on the nitrogen atom of the primary amine group. This indicates that the nitrogen's lone pair of electrons is the most available for donation, making it the primary nucleophilic site for reactions such as protonation or alkylation.

LUMO: The LUMO is expected to be centered on the carbonyl carbon of the acetate group. This carbon is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it the most electrophilic site, susceptible to attack by nucleophiles, which could lead to reactions like ester hydrolysis or aminolysis. acs.org

Illustrative FMO Data Table This table shows the kind of data FMO analysis would yield, providing insights into the molecule's reactivity.

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) at the amine site. |

| LUMO Energy | ~ +1.8 eV | Indicates electron-accepting ability (electrophilicity) at the ester carbonyl carbon. |

| HOMO-LUMO Gap | ~ 8.3 eV | Suggests relatively high kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and dynamic behavior of molecules over time. MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to simulate their movements.

This compound possesses significant flexibility due to the rotatable single bonds in its hexyl chain. sapub.org MD simulations can explore the vast number of possible shapes, or conformations, this chain can adopt. rsc.org By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The analysis would likely reveal that the hexyl chain predominantly exists in extended, low-energy staggered conformations, but can also fold into more compact gauche arrangements. nih.gov

The behavior of a molecule can change dramatically depending on its environment. MD simulations are particularly useful for studying the influence of solvents. nih.gov By placing the this compound molecule in a simulated box of solvent molecules (e.g., water, chloroform, or DMSO), one can observe how solvent interactions affect its shape and dynamics. nih.govrsc.org

In a polar protic solvent like water: The primary amine group would form strong hydrogen bonds with water molecules. This solvation would stabilize conformations where the amine group is exposed to the solvent.

In a nonpolar solvent like hexane: The nonpolar alkyl chain would have more favorable interactions with the solvent, potentially leading to more extended conformations to maximize these interactions, while the polar amine and ester groups might fold inward to minimize unfavorable contact with the nonpolar environment.

These simulations provide a dynamic picture of how the molecule adapts its shape in different chemical environments, which is critical for predicting its behavior in real-world applications. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is invaluable for identifying and characterizing compounds. After a DFT geometry optimization, further calculations can be performed to predict spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR). researchgate.net

NMR Spectroscopy: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts are based on the calculated electron density around each nucleus. By comparing the predicted spectrum to an experimental one, chemists can confirm the molecule's structure. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of the molecule's bonds can also be calculated. researchgate.net These frequencies correspond to the peaks in an IR spectrum. For this compound, this would allow for the identification of characteristic peaks, such as the N-H stretches of the amine, the strong C=O stretch of the ester, and various C-H stretches of the alkyl chain.

Illustrative Predicted Spectroscopic Data This table shows examples of predicted spectroscopic values that would aid in structural confirmation.

| Spectroscopy | Functional Group | Predicted Peak/Shift |

| IR Frequency | N-H Stretch (Amine) | ~3300-3400 cm⁻¹ |

| IR Frequency | C=O Stretch (Ester) | ~1735 cm⁻¹ |

| ¹³C NMR Shift | C=O (Ester Carbonyl) | ~170 ppm |

| ¹H NMR Shift | H-C-N (Proton on carbon bonded to N) | ~2.8-3.0 ppm |

| ¹H NMR Shift | CH₃ (Ester methyl) | ~2.0 ppm |

Computational NMR Chemical Shift Prediction

No published studies containing computational predictions of ¹H or ¹³C NMR chemical shifts for this compound were identified. Such studies, typically employing methods like Density Functional Theory (DFT), are valuable for confirming molecular structures and understanding the electronic environment of atoms within a molecule.

Ligand-Based and Structure-Based Computational Approaches for Molecular Interactions

While ligand-based and structure-based computational methods are powerful tools in drug discovery and molecular biology for predicting how a molecule might interact with a protein or other biological target, no such studies have been published specifically for this compound. These approaches are fundamental to understanding the potential biological activity of a compound.

Role of 5 Amino 1,1 Dimethylhexyl Acetate in Biochemical and Natural Product Research

Occurrence and Isolation from Biological Matrices

There is currently no scientific literature documenting the natural occurrence of 5-Amino-1,1-dimethylhexyl acetate (B1210297) in any plant, animal, or microbial species. Consequently, no specific methods for its isolation and purification from natural extracts have been developed.

Chromatographic Methods for Isolation from Natural Extracts

While general chromatographic techniques are routinely used for the separation of amino acids and their derivatives, no methods have been specifically applied to 5-Amino-1,1-dimethylhexyl acetate from a natural source. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) are standard for isolating underivatized amino acids. frontiersin.orgnih.gov For amino acid esters, methods often involve derivatization to improve detection, for example, by forming benzophenone (B1666685) imine Schiff base derivatives for separation on chiral stationary phases. nih.gov Ion-exchange and size-exclusion chromatography are also common for amino acid purification. column-chromatography.com

Advanced Purification Techniques

Advanced purification of amino acid compounds can involve multi-step liquid chromatography protocols. frontiersin.org For synthetic peptides, which can contain modified amino acids, purification often follows cleavage from a solid-phase resin and may involve precipitation and extraction steps. thermofisher.com However, no such specific advanced purification protocols have been published for this compound.

In Vitro Studies of Chemical Interactions within Biochemical Systems

No in vitro studies detailing the chemical interactions of this compound with enzymes or receptors are present in the current scientific literature.

Enzyme-Substrate Analogues and Inhibitor Design (purely chemical interaction, no in vivo effects)

The scientific community has not published any research on the role of this compound as an enzyme-substrate analogue or as a template for inhibitor design.

Receptor Binding Studies (purely chemical interaction, no in vivo effects)

There is no available data from receptor binding assays for this compound. Such studies are crucial for understanding how a compound might interact with cellular signaling pathways. For instance, studies on other amine-containing compounds investigate their binding to specific receptor subtypes, such as dopamine (B1211576) receptors, to determine their affinity and potential selectivity. nih.govembopress.org

Biosynthetic Pathways of Related Amine- and Ester-Containing Natural Products

While the specific biosynthetic pathway for this compound is unknown due to its undiscovered natural source, the biosynthesis of related amine and ester-containing natural products is a broad and well-studied field.

Natural products with amine functionalities are often derived from amino acids. numberanalytics.com The biosynthesis of alkaloids, a large class of amine-containing natural products, frequently involves the condensation of amino acids with other precursors. numberanalytics.comrsc.org The introduction of the amine group can occur through various enzymatic reactions, with glutamine and glutamate (B1630785) being common nitrogen donors. nih.gov

Ester-containing natural products are also diverse. Polyketides, for example, are a major class of natural products whose biosynthesis involves the sequential condensation of small carboxylic acid units, often including ester functionalities. tib.eu The creation of ester bonds within natural products is catalyzed by a wide array of enzymes.

Chemical Ecology of this compound in Environmental Contexts

Environmental Degradation Pathways and Chemical Transformations

No studies were found that describe the biotic or abiotic degradation pathways of this compound. Information regarding potential hydrolysis of the acetate group or oxidation of the amino and alkyl components in environmental matrices is not available.

Interaction with Environmental Microorganisms and Abiotic Factors

There is no available research on the interaction of this compound with soil or aquatic microorganisms. Consequently, its potential for biodegradation, and any resulting metabolites, remain unknown. Furthermore, no data exists on how abiotic factors such as sunlight (photolysis), water (hydrolysis), or temperature influence the persistence and transformation of this compound in the environment.

Future Research on this compound: A Roadmap for Innovation

While specific research on this compound is not extensively documented in publicly available literature, its molecular structure suggests potential for future investigations across various domains of chemical science. This article outlines prospective research directions, focusing on the development of novel synthetic methodologies, exploration of unique reactivity, integration of computational tools, and the design of advanced chemical probes. These future perspectives are conceptual and aim to inspire new avenues of inquiry for this and structurally related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1,1-dimethylhexyl acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification or aminolysis. A typical procedure involves refluxing a mixture of the amine precursor (e.g., 5-amino-1,1-dimethylhexanol) with acetic anhydride or acetyl chloride in acetic acid, using sodium acetate as a catalyst. Reaction optimization should focus on variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios. For example, extended reflux times (3–5 hours) in acetic acid improve yields by promoting complete acetylation . Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (using ethyl acetate/hexane gradients) is recommended .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use GC-MS with chiral stationary phases (e.g., Astec® CHIRALDEX columns) to resolve stereoisomers and detect impurities. NMR (¹H/¹³C) is critical for verifying the acetate and dimethylhexyl moieties: look for characteristic peaks such as the acetyl methyl group (~2.1 ppm in ¹H NMR) and quaternary carbons in the dimethylhexyl chain. Purity can be quantified via HPLC with UV detection at 210–254 nm, calibrated against a high-purity reference standard .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be tested in polar solvents (water, ethanol) and nonpolar media (hexane) using gravimetric or spectroscopic methods. Stability studies should assess hydrolysis rates in aqueous buffers (pH 2–12) at 25–40°C, monitored via HPLC. Thermodynamic data (e.g., Henry’s Law constants for analogous esters) suggest moderate volatility, requiring storage at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the esterification/aminolysis pathways for this compound?

- Methodological Answer : Isotopic labeling (e.g., deuterated acetic acid) combined with kinetic isotope effect (KIE) analysis can track proton transfer steps. Computational modeling (DFT or MD simulations) can identify transition states and energy barriers. For example, the role of sodium acetate in deprotonating intermediates during acetylation can be validated by comparing reaction rates with/without the catalyst .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to direct acetylation to the hydroxyl group. Alternatively, use bulky bases (e.g., DIPEA) to sterically hinder unwanted side reactions. Regioselectivity can be confirmed by 2D NMR (NOESY) to distinguish between isomeric products .

Q. How do structural modifications (e.g., branching, substituents) affect the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Synthesize analogs with varied alkyl chain lengths or substituted amines (e.g., cyclohexyl vs. linear hexyl). Compare logP values (via shake-flask method) and bioactivity in assays (e.g., enzyme inhibition). For instance, replacing dimethyl groups with cyclic amines (as in PAK1 inhibitors) may enhance target binding by modulating pKa and hydrophobicity .

Q. What advanced analytical techniques resolve contradictions in reported synthesis yields or spectral data?

- Methodological Answer : Discrepancies in yields may arise from unoptimized catalyst ratios or solvent purity. Replicate experiments under controlled conditions (e.g., anhydrous acetic acid) and validate via interlaboratory studies. Conflicting NMR data can be addressed using high-field instruments (≥400 MHz) and heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Use quantum chemistry software (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Solvent effects can be modeled via COSMO-RS. Validate predictions experimentally using kinetic profiling (e.g., monitoring reaction progress via in-situ IR) .

Key Research Gaps and Follow-Up Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.